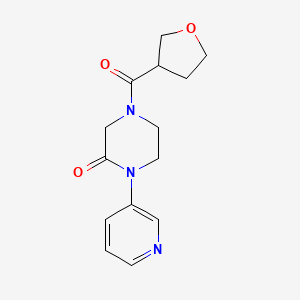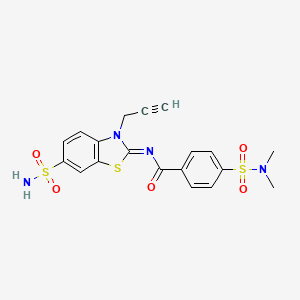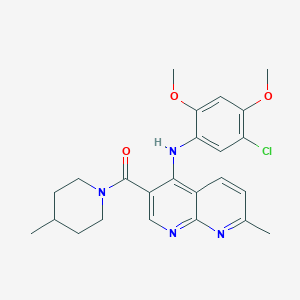![molecular formula C17H19NO2S B2985037 N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 306732-54-7](/img/structure/B2985037.png)
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide” is an organic compound that contains functional groups such as an amide, an ether, and a sulfide. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amide group could result in the formation of hydrogen bonds, influencing the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amide group might undergo hydrolysis, while the ether group might be cleaved by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Comparative Metabolism Studies
Research has focused on the metabolism of chloroacetamide herbicides, including compounds similar to N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, in human and rat liver microsomes. Studies by Coleman et al. (2000) revealed that compounds like acetochlor are metabolized to various metabolites in liver microsomes, with significant differences observed between human and rat metabolisms. This research provides insights into the metabolic pathways and potential toxicological implications of chloroacetamide herbicides, which share structural similarities with N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Antibacterial Activity of Derivatives
Abdel‐Hafez et al. (2018) synthesized a series of compounds related to N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, exploring their antibacterial activities. These novel compounds were tested against various bacteria, showing potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus. This research underscores the potential of N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide derivatives in developing new antibacterial agents (Abdel‐Hafez, Gobouri, Alshanbari, & Gad El-Rab, 2018).
Chemoselective Acetylation for Drug Synthesis
Magadum and Yadav (2018) investigated the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This study demonstrates the utility of enzymatic methods in synthesizing drug intermediates efficiently, offering a green chemistry approach to pharmaceutical manufacturing (Magadum & Yadav, 2018).
Enzymatic Biodegradation
Research by Wang et al. (2015) on the enzymatic biodegradation of acetochlor, a compound structurally related to N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, identified a cytochrome P450 system involved in the N-deethoxymethylation of acetochlor. This study highlights the potential for bioremediation strategies in mitigating environmental pollution from chloroacetamide herbicides and related compounds (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-3-20-15-8-6-14(7-9-15)18-17(19)12-21-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSXKDBRGMXOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2984955.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2984959.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2984960.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea](/img/structure/B2984963.png)
![N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2984964.png)



![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984973.png)
![tert-butyl N-{2-cyclopentyl-2-[(3,6-dichloropyridin-2-yl)formamido]ethyl}carbamate](/img/structure/B2984976.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2984977.png)